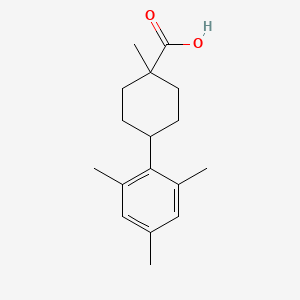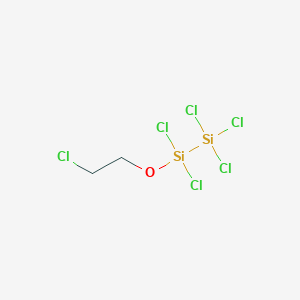
1,1,1,2,2-Pentachloro-2-(2-chloroethoxy)disilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2-Pentachloro-2-(2-chloroethoxy)disilane is an organosilicon compound characterized by the presence of multiple chlorine atoms and a disilane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2-Pentachloro-2-(2-chloroethoxy)disilane typically involves the chlorination of disilane derivatives. One common method includes the reaction of disilane with chlorine gas under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity. The use of advanced chlorination techniques and continuous flow reactors allows for efficient production while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,2,2-Pentachloro-2-(2-chloroethoxy)disilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents at moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Hydrolysis: The reaction with water or aqueous solutions is often carried out at room temperature.
Major Products Formed
Substitution Reactions: The major products are substituted disilane derivatives.
Reduction Reactions: The major products are partially or fully reduced disilane compounds.
Hydrolysis: The major products are silanols and hydrochloric acid.
Applications De Recherche Scientifique
1,1,1,2,2-Pentachloro-2-(2-chloroethoxy)disilane has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, including silicon-based polymers and coatings.
Organic Synthesis: The compound serves as a reagent in various organic transformations, particularly in the formation of silicon-containing compounds.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for biologically active molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of other organosilicon compounds.
Mécanisme D'action
The mechanism of action of 1,1,1,2,2-Pentachloro-2-(2-chloroethoxy)disilane involves its interaction with various molecular targets. The chlorine atoms and the disilane backbone play a crucial role in its reactivity. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the silicon atoms, leading to the formation of new bonds and the release of chloride ions. The pathways involved in these reactions are influenced by the electronic and steric properties of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1,2,3-Pentachloropropane
- 1,1,1,2,2-Pentachloro-2-(dichloroboranyl)disilane
- 1,1,1,2,2-Pentachloro-2-(pentachloroethoxy)ethane
Uniqueness
1,1,1,2,2-Pentachloro-2-(2-chloroethoxy)disilane is unique due to its specific arrangement of chlorine atoms and the presence of an ethoxy group attached to the disilane backbone. This structural feature imparts distinct reactivity and properties compared to other similar compounds. The presence of multiple chlorine atoms enhances its reactivity in substitution and reduction reactions, making it a valuable reagent in various chemical processes.
Propriétés
Numéro CAS |
61172-43-8 |
|---|---|
Formule moléculaire |
C2H4Cl6OSi2 |
Poids moléculaire |
312.9 g/mol |
Nom IUPAC |
trichloro-[dichloro(2-chloroethoxy)silyl]silane |
InChI |
InChI=1S/C2H4Cl6OSi2/c3-1-2-9-11(7,8)10(4,5)6/h1-2H2 |
Clé InChI |
BWEPXLLOUTYIMZ-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)O[Si]([Si](Cl)(Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


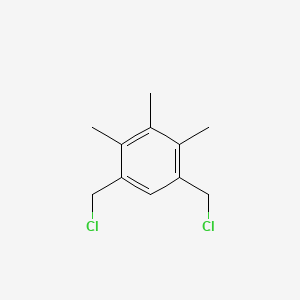
![3-{4-[2-(4-Chlorobenzamido)ethyl]phenyl}prop-2-enoic acid](/img/structure/B14592447.png)
![4-(Bromomethyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14592451.png)

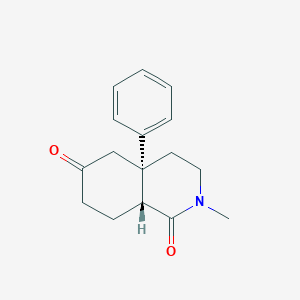


![Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl-](/img/structure/B14592503.png)
![{3,5-Dimethoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile](/img/structure/B14592504.png)
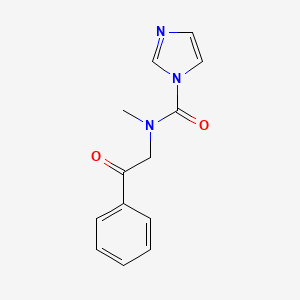
![5-[2-(2-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one](/img/structure/B14592518.png)
![N~1~,N~2~-Bis[2-(4-methylbenzene-1-sulfonyl)ethyl]ethane-1,2-diamine](/img/structure/B14592529.png)
